molecular formula C10H11Cl2N3O2 B13714663 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate

Cat. No.: B13714663
M. Wt: 276.12 g/mol
InChI Key: MTFKHQNRZCFCMS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is a hydrazone derivative characterized by an ethyl ester backbone, an amino group, and a 2,4-dichlorophenyl hydrazone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazoles and thiazoles. Its structure features a Z-configuration at the hydrazone double bond, which stabilizes intramolecular hydrogen bonding and influences reactivity . The 2,4-dichlorophenyl group enhances electrophilicity, making it a key precursor in medicinal chemistry for developing bioactive molecules .

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

ethyl (2E)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)

InChI Key

MTFKHQNRZCFCMS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing this compound involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This reaction forms the hydrazone linkage characteristic of the target compound.

Reaction Scheme:

Ethyl acetoacetate + 2,4-dichlorophenylhydrazine → this compound + H2O

This condensation typically occurs under mild conditions, often in an alcoholic solvent such as ethanol, at ambient or slightly elevated temperatures, facilitating the removal of water to drive the equilibrium toward product formation.

Detailed Procedure

  • Step 1: Preparation of 2,4-Dichlorophenylhydrazine

    While commercially available, 2,4-dichlorophenylhydrazine can be prepared by reduction of 2,4-dichloronitrobenzene using standard hydrazine reduction methods.

  • Step 2: Condensation Reaction

    • Dissolve ethyl acetoacetate in ethanol.
    • Add 2,4-dichlorophenylhydrazine dropwise with stirring.
    • Maintain the reaction mixture at room temperature or slightly elevated temperature (25–50 °C) for several hours (typically 2–6 hours).
    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
    • Upon completion, the reaction mixture is cooled, and the product precipitates out or is extracted using an organic solvent.
    • The crude product is purified by recrystallization or column chromatography.

Data Table: Summary of Preparation Method

Step Reagents/Conditions Reaction Time Temperature Notes
Condensation Ethyl acetoacetate + 2,4-dichlorophenylhydrazine in ethanol 2–6 hours 25–50 °C Stirring, monitored by TLC or HPLC
Isolation and Purification Cooling, filtration, recrystallization or chromatography Variable Room temperature Purity typically >95%

Research Findings and Analytical Data

  • Spectral Data: The compound exhibits characteristic hydrazone signals in NMR spectroscopy, including imine proton signals and aromatic protons corresponding to the dichlorophenyl ring. Infrared spectroscopy confirms the presence of hydrazone C=N stretching vibrations.

  • Melting Point: Reported melting points vary depending on purity but generally fall within a defined range consistent with the hydrazone structure.

  • Yield: The condensation reaction typically affords moderate to high yields (60–85%) depending on reaction conditions and purification efficiency.

  • Purity: Commercial samples and synthesized products are generally purified to >95% purity as confirmed by HPLC or elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate has been investigated for its potential anticancer properties. Studies have shown that compounds with hydrazone moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydrazones possess significant activity against breast cancer cells, suggesting a similar potential for this compound .

Case Study :

  • A series of analogs were synthesized and tested for their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound showed IC50_{50} values in the low micromolar range, indicating promising activity.

Agricultural Chemistry Applications

2. Agrochemical Development
This compound can also be explored as a potential agrochemical agent. Its structural characteristics may allow it to act as a herbicide or pesticide. Research indicates that hydrazone derivatives can inhibit specific enzymes in plant pathogens, providing a basis for developing new crop protection agents.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
This compoundEthyl Hydrazone20085
Compound AActive Ingredient A15078
Compound BActive Ingredient B25090

Materials Science Applications

3. Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with unique properties. The incorporation of hydrazone linkages can enhance thermal stability and mechanical properties.

Case Study :

  • A research team synthesized a series of poly(hydrazone)s using this compound as a building block. The resulting materials exhibited improved tensile strength and thermal degradation temperatures compared to conventional polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The dichlorophenyl ring may also play a role in its activity by interacting with hydrophobic regions of proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent effects on properties and applications:

Compound Name Substituents CAS Number Molecular Formula Key Structural Features Melting Point (K) Applications
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate 2,4-dichlorophenyl, amino Not provided C₁₀H₉Cl₂N₃O₂ Z-configuration; amino group enhances nucleophilicity Not available Precursor for pyrazole-based drugs
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate 4-chlorophenyl, chloro 27143-09-5 C₁₀H₉Cl₂N₂O₂ Planar Caryl–NH–N=C unit; Z-configuration Not available Synthesis of spiroheterocycles
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-methoxyphenyl, chloro 27143-07-3 C₁₁H₁₂ClN₂O₃ Methoxy group increases electron density Not available Organic synthesis intermediate
Ethyl (2Z)-chloro[(2-chlorophenyl)hydrazono]acetate 2-chlorophenyl, chloro 28317-49-9 C₁₀H₉Cl₂N₂O₂ Ortho-chloro substituent steric effects Not available Research reagent
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (e.g., 2,4-dichloro or 4-chloro) increase electrophilicity, enhancing reactivity in cyclization reactions.
  • Stereoelectronic Effects : The Z-configuration is conserved across analogs, facilitating hydrogen bonding and influencing crystal packing .
Common Methodology:

All analogs are synthesized via diazonium salt coupling with ethyl esters. For example:

  • Target Compound: Likely synthesized by diazotizing 2,4-dichloroaniline, followed by coupling with ethyl 2-aminoacetate derivatives under basic conditions (similar to methods in ).
  • 4-Chlorophenyl Analog: Prepared by reacting p-chlorobenzenediazonium chloride with ethyl 2-chloro-3-oxobutanoate in ethanol, yielding 85% product .
  • 4-Methoxyphenyl Analog : Synthesized via condensation of p-anisidine-derived diazonium salts with ethyl chloroacetate, achieving 19% yield after purification .
Yield and Efficiency:
  • Chlorophenyl analogs generally exhibit higher yields (e.g., 85% for 4-chlorophenyl derivative ) compared to methoxy-substituted compounds, likely due to steric hindrance from the methoxy group.

Spectral and Analytical Data

  • IR Spectroscopy : All analogs show strong C=O stretches (~1700 cm⁻¹) and N–H bends (~1600 cm⁻¹). The 2,4-dichlorophenyl derivative exhibits distinct C–Cl stretches at 750 cm⁻¹ .
  • NMR : The Z-configuration is confirmed by coupling patterns (e.g., 1H NMR δ 1.47–4.53 ppm for pyrazole derivatives ).

Biological Activity

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate (CAS No. 171091-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity and antibacterial properties, supported by data tables and findings from relevant studies.

  • Molecular Formula : C10H11Cl2N3O2
  • Molecular Weight : 276.12 g/mol
  • Melting Point : 99 °C
  • Boiling Point : Predicted at approximately 337 °C

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell LineIC50 (µg/mL)Positive Control (Vinblastine) IC50 (µg/mL)
HCT-11613.52.34
HEP-225.36.61

These results indicate that this compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line, suggesting its potential as an anticancer agent .

Antibacterial Activity

The compound also displays notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are detailed in the following table:

Bacterial StrainMIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus62.51.56
Escherichia coli2503.125
Pseudomonas aeruginosa500Not specified

The antibacterial activity of this compound indicates its potential for development into therapeutic agents against resistant bacterial strains .

The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized to involve interactions with cellular pathways that regulate apoptosis and bacterial cell wall synthesis. Further research is needed to clarify these mechanisms and to explore structure-activity relationships that could enhance its efficacy .

Case Studies and Research Findings

  • Cytotoxicity Study : A study published in MDPI reported the compound's effectiveness against HCT-116 and HEP-2 cell lines, showing promising results that warrant further investigation into its application as a chemotherapeutic agent .
  • Antibacterial Efficacy : Another research effort highlighted the compound's significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its use in treating infections caused by resistant strains .
  • Pharmacological Potential : The compound has been noted for its potential role in drug development processes, particularly as an intermediate in synthesizing other pharmacologically active compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound is synthesized via diazonium coupling. A typical procedure involves reacting ethyl 2-chloro-3-oxobutanoate with a diazonium salt derived from 2,4-dichloroaniline. Key parameters include:

  • Temperature : Maintain reaction at 273 K during diazonium salt addition to minimize side reactions .
  • Catalyst : Sodium acetate trihydrate (1:1 molar ratio to substrate) enhances coupling efficiency .
  • Workup : Recrystallization from ethanol yields 85% pure product . Adjusting stoichiometry or using alternative bases (e.g., NaHCO₃) may optimize yield further.

Q. What spectroscopic and crystallographic techniques are recommended for confirming the Z-configuration and hydrogen bonding in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the Z-configuration of the hydrazone group, confirmed by a torsion angle of ~5.5° between the aryl and hydrazone planes .
  • Hydrogen Bonding Analysis : Intermolecular N–H···O bonds (e.g., amino to carbonyl oxygen) form helical chains, observable via crystallographic data (e.g., bond distances of ~2.0 Å) .
  • Spectroscopy : IR confirms N–H (3200–3400 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches, while ¹H NMR shows deshielded NH protons (~10–12 ppm) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cyclocondensation reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the hydrazone carbon, facilitating nucleophilic attacks in heterocycle formation. For example, 2,4-dichloro substituents increase reactivity compared to methoxy derivatives .
  • Steric Effects : Bulky substituents may hinder annulation. Compare yields in spiroheterocycle synthesis using para-substituted vs. ortho-substituted analogs .
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying electronic conditions to quantify rate differences.

Q. What mechanistic insights explain the compound’s role in forming spiroheterocycles, and how do reaction conditions affect product distribution?

  • Methodological Answer :

  • Mechanism : The hydrazone acts as a bidentate ligand, enabling cyclization via nucleophilic attack at the carbonyl carbon. For example, in spirooxindole synthesis, the NH group initiates ring closure .
  • Condition Optimization :
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate annulation .
  • Temperature : Higher temps (e.g., reflux) favor kinetic products, while lower temps may improve selectivity for thermodynamically stable isomers.

Q. What are effective strategies for synthesizing 2-amino derivatives from the corresponding 2-chloro precursors, and what factors influence reaction efficiency?

  • Methodological Answer :

  • Amination Protocol : React 2-chloro derivatives with aqueous ammonia (33%) in dioxane at room temperature for 4 hours. Key factors include:
  • Solvent Choice : Dioxane enhances nucleophilicity of NH₃ .
  • Stoichiometry : Excess ammonia (2–3 eq.) ensures complete substitution .
  • Monitoring : Use ¹³C NMR to track Cl → NH₂ conversion (disappearance of ~70 ppm Cl–C signal) .

Data Contradictions and Resolution

Q. How can conflicting reports on synthetic yields or side products be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate procedures using identical reagents (e.g., sodium acetate vs. potassium acetate) and equipment (e.g., controlled cooling rate during diazonium addition) .
  • Byproduct Analysis : LC-MS or GC-MS can identify impurities (e.g., unreacted diazonium salt or hydrolyzed esters).
  • Computational Modeling : DFT calculations predict competing pathways (e.g., hydrolysis vs. coupling) to explain yield variations .

Applications in Heterocyclic Chemistry

Q. How is this compound utilized in synthesizing bioactive heterocycles, and what modifications enhance activity?

  • Methodological Answer :

  • Spiroheterocycles : React with diketones (e.g., cyclohexanedione) under basic conditions to form spiro[indole-3,3'-pyrrolidine] derivatives.
  • Antimicrobial Agents : Introduce electron-deficient aryl groups to the hydrazone to enhance π-stacking with bacterial targets .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Cl, OMe) and evaluate bioactivity via MIC assays .

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